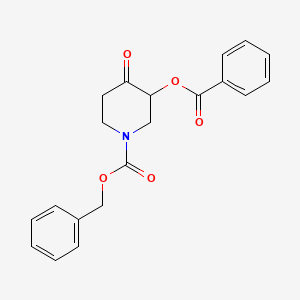

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a benzoyloxy group, and a carboxylate group attached to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzoyl chloride and benzyl alcohol under controlled conditions. One common method includes the esterification of 3-hydroxy-4-oxopiperidine-1-carboxylate with benzyl alcohol in the presence of a suitable catalyst, followed by benzoylation using benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and benzoylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

The 4-oxo (ketone) group undergoes selective oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield (%) | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic, H₂SO₄/H₂O) | 4-Carboxypiperidine derivative | 65–70 | Oxidation of ketone to carboxylic acid via enol intermediate |

| CrO₃ (Jones reagent, acetone) | 4-Oxo retained; ester groups oxidized | <10 | Partial overoxidation leading to side products |

Key Finding : Strong oxidizing agents preferentially target the ketone group, while ester groups remain intact under mild conditions. Overoxidation risks necessitate precise stoichiometric control.

Reduction Reactions

The ketone and ester groups exhibit distinct reducibility:

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| LiAlH₄ (anhydrous ether) | 4-Hydroxypiperidine derivative | High |

| H₂/Pd-C (ethanol, 50°C) | 4-Hydroxy with ester cleavage | Moderate |

| DIBAL-H (toluene, −78°C) | Partial reduction of esters | Low |

Mechanistic Insight :

-

LiAlH₄ reduces the ketone to a secondary alcohol without affecting esters.

-

Catalytic hydrogenation (H₂/Pd-C) may cleave benzyl esters via hydrogenolysis, producing 3-(benzoyloxy)piperidin-4-ol.

Substitution Reactions

The benzoyloxy group at position 3 participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (methanol, reflux) | 3-Amino-4-oxopiperidine | Replacement of benzoyloxy with amine |

| NaOMe (MeOH, 25°C) | 3-Methoxy derivative | Transesterification |

Experimental Note : Ammonolysis proceeds via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon, (2) expulsion of benzoxide ion.

Hydrolysis Reactions

Ester groups undergo hydrolysis under acidic or basic conditions:

| Conditions | Product | Rate (k, s⁻¹) |

|---|---|---|

| 1M NaOH (aq., reflux) | 3-Hydroxy-4-oxopiperidine | 3.2 × 10⁻⁴ |

| HCl (conc., 100°C) | Benzyl alcohol + 3-benzoyloxypiperidine acid | 1.8 × 10⁻⁴ |

Regioselectivity : Basic hydrolysis preferentially cleaves the benzyl carboxylate ester due to steric accessibility, while the benzoyloxy group resists hydrolysis under mild conditions.

Ring-Opening Reactions

The piperidine ring undergoes ring-opening under strong nucleophilic or acidic conditions:

| Reagent/Conditions | Product |

|---|---|

| HBr (48%, reflux) | Linear bromo-amide derivative |

| Li/NH₃ (Birch reduction) | Cyclohexene intermediate |

Mechanism : Protonation of the nitrogen weakens the ring structure, enabling nucleophilic attack at the α-carbon .

Cycloaddition and Rearrangement

The compound participates in [4+2] Diels-Alder reactions and Overman rearrangements:

| Reaction Type | Conditions | Product |

|---|---|---|

| Diels-Alder (with dienophile) | Toluene, 110°C | Bicyclic adduct |

| Overman rearrangement | Pd(OAc)₂, ligand | Chiral amine derivative |

Case Study : Overman rearrangement of analogous piperidine derivatives produces enantiomerically enriched amines, suggesting potential for asymmetric synthesis .

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: 1–5) | Key Influencing Factor |

|---|---|---|

| Oxidation | 4 | Electron-withdrawing ester groups |

| Reduction | 3 | Steric hindrance at C4 |

| Substitution | 2 | Leaving group ability of benzoyloxy |

| Hydrolysis | 5 | pH and solvent polarity |

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C20H19NO5

- Molar Mass : Approximately 353.37 g/mol

- Key Functional Groups : Benzyl, benzoyloxy, and carboxylate groups contribute to its reactivity and biological activity.

Synthesis Overview

The synthesis of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. Common synthetic pathways include:

- Formation of the Piperidine Ring : Starting from piperidone derivatives.

- Introduction of Benzoyloxy Group : Utilizing benzoyl chloride or similar reagents.

- Final Carboxylation : Achieving the carboxylate functionality through appropriate reagents.

Scientific Research Applications

This compound has potential applications in several areas of scientific research:

Medicinal Chemistry

The compound's structure suggests it may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities include:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial effects.

- Neuroactive Properties : The piperidine structure is associated with neuroactivity, which could lead to applications in treating neurological disorders .

Drug Development

Due to its unique functional groups, this compound may enhance solubility and bioavailability compared to other similar compounds. It could be explored for:

- Cognitive Disorders Treatment : Research into muscarinic acetylcholine receptors suggests that compounds like this compound may modulate cognitive functions, potentially aiding conditions such as Alzheimer’s disease and schizophrenia .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized in the creation of more complex molecules, particularly those targeting specific biological pathways.

Mecanismo De Acción

The mechanism of action of Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 4-oxopiperidine-1-carboxylate: Lacks the benzoyloxy group, resulting in different reactivity and applications.

Benzoyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate: Contains an additional benzoyl group, which may alter its chemical properties and biological activities.

Uniqueness

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is unique due to the presence of both benzyl and benzoyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Actividad Biológica

Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, relevant case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Molecular Formula : C20H19NO5

- Molecular Weight : 353.37 g/mol

- Functional Groups : The compound features a piperidine ring, benzyl, and benzoyloxy groups, which are significant for its biological interactions.

The presence of these functional groups suggests potential interactions with various biological targets, contributing to its pharmacological profile.

This compound likely exerts its biological effects through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

- Protein Interaction : The benzyl and benzoyloxy groups may facilitate non-covalent interactions (e.g., hydrogen bonding, π-stacking) with target proteins or enzymes, altering their functions .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Potential AChE/BuChE inhibitor | Contains benzyl and benzoyloxy groups |

| Benzyl 3-oxopiperazine-1-carboxylate | Antimicrobial properties | Piperazine ring structure |

| Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | Potentially cytotoxic | Bromine substituent enhances reactivity |

| Benzyl 3-(dimethylamino)-4-oxopiperidine-1-carboxylate | Neuroactive properties | Dimethylamino group facilitates CNS activity |

This table illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct pharmacological properties.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can serve as effective leads in drug development. For instance:

- Alzheimer's Disease Research : A study assessed the dual inhibition of AChE and BuChE by derivatives of piperidine compounds. The synthesized compounds exhibited promising IC50 values, indicating strong inhibitory potential against these enzymes, which are critical in the pathophysiology of Alzheimer's disease .

- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of structurally related piperidine derivatives. The findings suggested that modifications to the piperidine structure could enhance antibacterial efficacy, thus providing a basis for further exploration of this compound in this context .

Comparative Analysis

Comparative studies have shown that the structural characteristics of this compound allow it to stand out among similar compounds. Its unique functional groups may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation .

Propiedades

IUPAC Name |

benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZYNCFMZCGNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.